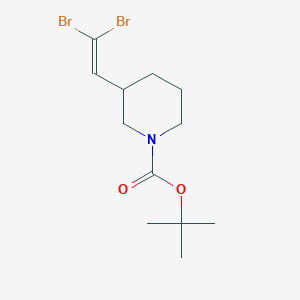
tert-Butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate
概要
説明
tert-Butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₂H₁₉Br₂NO₂ and a molecular weight of 369.09 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with dibromoalkenes under controlled conditions . The reaction is usually carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions .
Industrial Production Methods: it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity .
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives .
科学的研究の応用
生物活性
tert-Butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate (CAS No. 851882-50-3) is a synthetic compound with significant potential in biological applications, particularly in the field of pharmacology and pest control. With a molecular formula of C₁₂H₁₉Br₂NO₂ and a molecular weight of 369.09 g/mol, this compound exhibits unique chemical properties that contribute to its biological activity.
The compound is characterized by the presence of two bromine atoms, which enhance its reactivity and potential biological interactions. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been studied primarily in two areas: pharmacological effects and insecticidal properties .
Pharmacological Effects
Research indicates that compounds similar to tert-butyl 3-(2,2-dibromovinyl)piperidine derivatives can exhibit various pharmacological effects, including:
- Antagonistic activity on specific receptors, potentially influencing neurotransmitter systems.
- Inhibition of enzyme activity , which may lead to therapeutic applications in treating diseases related to enzyme dysfunction.
Insecticidal Properties
The compound's structure suggests potential insecticidal activity due to its brominated vinyl group. Studies have shown that related compounds can disrupt metabolic pathways in insects, leading to increased mortality rates. For instance:
- Chlorfenapyr , a pyrrole insecticide with a similar mechanism of action, has demonstrated effectiveness against various insect pests without conferring cross-resistance to neurotoxic insecticides . This suggests that this compound may share similar properties.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Brominated Compounds | Investigated the toxicity of dibrominated compounds on pest species; found significant mortality rates at certain concentrations. |
| Pharmacological Analysis | Identified potential receptor targets for piperidine derivatives; indicated that modifications could enhance biological efficacy. |
| Insect Resistance Studies | Evaluated the effectiveness of brominated compounds against resistant insect populations; showed promising results in overcoming resistance mechanisms. |
The proposed mechanism of action for this compound involves:
- Nucleophilic Substitution Reactions : The presence of bromine allows for nucleophilic attack by biological nucleophiles, leading to disruption of cellular processes.
- Metabolic Disruption : Similar compounds have been shown to interfere with energy metabolism in insects, leading to increased mortality .
特性
IUPAC Name |
tert-butyl 3-(2,2-dibromoethenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Br2NO2/c1-12(2,3)17-11(16)15-6-4-5-9(8-15)7-10(13)14/h7,9H,4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLHQGDVSWDHAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C=C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














